4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

Catalog No.
S11417523
CAS No.
M.F
C16H18O3
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-...

Product Name

4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

IUPAC Name

6-ethyl-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C16H18O3/c1-4-10-8-15(17)18-14-9-13-11(7-12(10)14)5-6-16(2,3)19-13/h7-9H,4-6H2,1-3H3

InChI Key

RCVQMNAXGPMLOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CCC(OC3=C2)(C)C

4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a complex organic compound belonging to the class of pyranocoumarins. Pyranocoumarins are characterized by their fused pyran and coumarin structures, which contribute to their diverse biological activities. This specific compound features an ethyl group and two methyl groups at the 8-position of the chromene ring, which may influence its chemical properties and biological activities.

The chemical reactivity of 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one can be attributed to its functional groups. It can undergo various reactions typical of coumarin derivatives, including:

  • Nucleophilic substitutions: The presence of electron-withdrawing groups can facilitate nucleophilic attack.
  • Electrophilic aromatic substitution: The aromatic nature of the chromene structure allows for electrophilic substitutions.
  • Cyclization reactions: The compound can participate in cyclization to form more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity.

Pyranocoumarins, including 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one, have been reported to possess various biological activities:

  • Antimicrobial properties: Many pyranocoumarins demonstrate significant antibacterial and antifungal activities .
  • Antioxidant effects: These compounds can scavenge free radicals and reduce oxidative stress.
  • Anticancer potential: Some studies indicate that pyranocoumarins may inhibit cancer cell proliferation .

The specific biological activity of 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one may vary based on its structural modifications.

Several synthetic approaches have been developed for creating pyranocoumarins. Common methods include:

  • Pechmann condensation: A classical method involving the condensation of phenols with β-ketoesters under acidic conditions.
  • Multicomponent reactions: Recent advancements utilize one-pot reactions that combine multiple reactants to form pyranocoumarins efficiently .
  • Catalytic methods: Transition metal catalysts have been employed to enhance yields and selectivity during synthesis .

These methods allow for the efficient production of 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one with varying yields depending on the conditions employed.

The applications of 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one extend across various fields:

  • Pharmaceuticals: Due to its biological activities, it is a candidate for drug development targeting infections or cancer.
  • Natural products research: Its unique structure makes it a subject of interest in studying natural product chemistry and potential therapeutic agents.

Interaction studies involving 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one can reveal important insights into its pharmacodynamics:

  • Protein binding studies: Understanding how this compound interacts with proteins can elucidate its mechanism of action.
  • Molecular docking studies: These studies can predict how well the compound binds to specific biological targets .

Such investigations are crucial for assessing the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
7-HydroxycoumarinHydroxy group at position 7Anticoagulant
DecursinContains a methoxy group and additional methyl groupsAnticancer and anti-inflammatory
CoumarinBasic structure without additional substituentsAnticoagulant

Uniqueness

The uniqueness of 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one lies in its specific substitution pattern and the resulting enhancement in biological activity compared to simpler coumarins like coumarin itself. The presence of an ethyl group and dimethyl groups contributes to its distinctive properties and potential applications in medicinal chemistry.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

258.125594432 g/mol

Monoisotopic Mass

258.125594432 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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